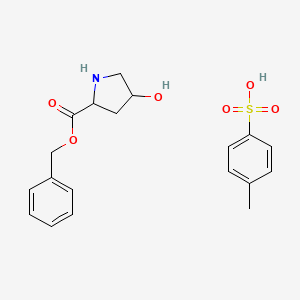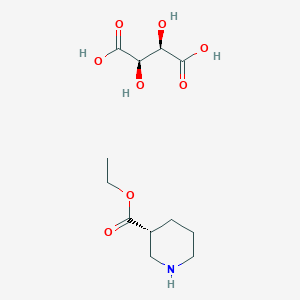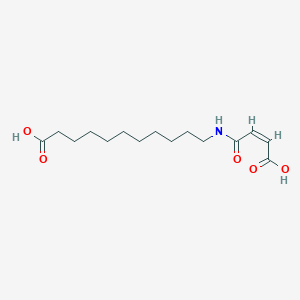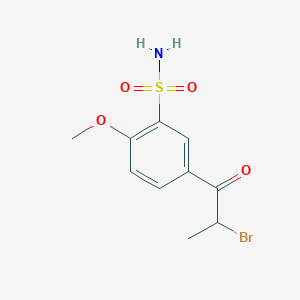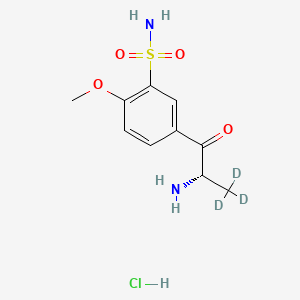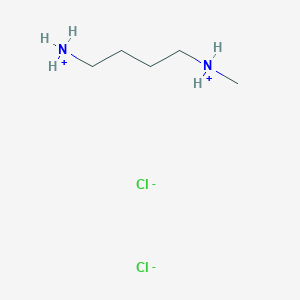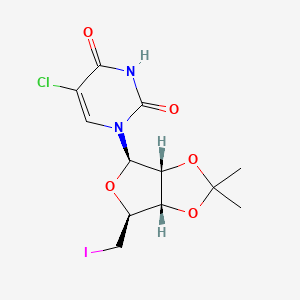
5'-デオキシ-5'-ヨード-2',3'-O-イソプロピリデン-5-クロロウリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine involves several key steps, starting from uridine or its derivatives. Daniel M. Brown and colleagues demonstrated that treating 5'-deoxy-5'-iodo-2':3'-O-isopropylideneuridine (I) with silver acetate in methanol yields 2':3'-O-isopropylideneuridine, which can then undergo further transformations to produce isocytidine, showcasing a pathway for the synthesis of modified nucleosides (Brown, Todd, & Varadarajan, 1957).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through X-ray crystallography, providing insights into the structural features that contribute to their biochemical properties. For instance, the crystal and molecular structure of 5-iodo-2'-deoxyuridine has been elucidated, revealing an unusually short intermolecular distance between iodine and oxygen of a carbonyl group, which may contribute to its biochemical activity (Camerman & Trotter, 1964).
Chemical Reactions and Properties
Chemical reactions of 5'-deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine and its analogs involve halogenation, nucleophilic substitution, and cyclization processes, which are crucial for introducing functional groups that confer specific properties. The synthesis and reactions of related nucleosides have been explored, demonstrating the versatility of these compounds in chemical transformations (Hirota, Tomishi, & Maki, 1988).
Physical Properties Analysis
The physical properties of 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for its handling, storage, and application in various biochemical experiments. Research on similar compounds, including their synthesis and structural analysis, provides valuable information about their physical characteristics (Hanaya, Shigetoh, & Yamamoto, 1988).
Chemical Properties Analysis
The chemical properties of 5'-deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine, such as reactivity with nucleophiles and electrophiles, and its role in nucleic acid chemistry, are central to its utility in research. Studies on the chemical synthesis of nucleotide analogs and their reactions offer insights into the chemical behavior of these compounds (Smrt, Hoffmann, Cech, & Rosenthal, 1986).
科学的研究の応用
プロテオミクス研究
この化合物は、プロテオミクス研究で使用されます {svg_1}. プロテオミクスとは、タンパク質、特にその構造と機能を大規模に研究する分野です。この分野は、疾患の過程を理解し、新しい治療戦略を開発するために不可欠です。
有機合成
"5'-デオキシ-5'-ヨード-2',3'-O-イソプロピリデン-5-クロロウリジン" は、有機合成に役立ちます {svg_2}. 有機合成とは、有機化合物を調製する方法です。それは、合成経路の設計を支配する一連の原理と概念に基づいた科学です。この化合物は、医療、材料科学、その他の多くの産業の発展に必要な複雑な分子を作成するために使用できます。
熱分析
この化合物の熱分析に関する研究が行われました {svg_3}. 熱分析は、材料科学の一分野であり、材料の特性が温度とともに変化する様子を調べます。これらの特性を理解することは、新しい材料の開発や既存の材料のパフォーマンス向上に役立ちます。
医薬品開発
"5'-デオキシ-5'-ヨード-2',3'-O-イソプロピリデン-5-クロロウリジン" には直接関係しませんが、類似の構造を持つ化合物は、ウイルス感染症と異種癌表現型の研究において重要な役割を果たしてきました {svg_4}. これは、特にさまざまな疾患の治療のための新薬の開発において、医薬品開発における潜在的な用途を示唆しています。
将来の方向性
The thermodynamic basic data obtained from the thermal analysis of similar compounds are helpful for exploiting new synthetic methods, engineering design, and commercial processes . Further research could focus on exploring these aspects for 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine.
作用機序
Target of Action
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine (DIOIPF) is a complex organic compound that is primarily used as an intermediate in the preparation of other compounds
Mode of Action
It’s known that it plays a crucial role in the synthesis of other compounds, indicating that it likely interacts with various biochemical entities to facilitate these reactions .
Pharmacokinetics
It’s known that dioipf is soluble in acetone, chloroform, and ethyl acetate , which may influence its bioavailability and distribution.
Result of Action
As an intermediate in chemical synthesis, its primary role is likely to facilitate the formation of other compounds .
Action Environment
The action of DIOIPF can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the solvent environment can impact its action . Additionally, its thermal properties, such as its melting temperature and enthalpy , can also affect its stability and efficacy.
生化学分析
Biochemical Properties
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with various enzymes, including nucleoside phosphorylases and kinases, which are involved in the phosphorylation and incorporation of nucleosides into DNA and RNA. The presence of the iodine and chlorine atoms in the compound can affect its binding affinity and specificity towards these enzymes, potentially leading to altered enzymatic activity and inhibition of nucleic acid synthesis .
Cellular Effects
The effects of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with DNA replication and inducing apoptosis. It can also affect cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . Additionally, 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine can modulate the activity of transcription factors, further influencing cellular functions.
Molecular Mechanism
At the molecular level, 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine exerts its effects through several mechanisms. It can bind to the active sites of nucleoside phosphorylases and kinases, inhibiting their activity and preventing the incorporation of nucleosides into nucleic acids. This inhibition can lead to the accumulation of nucleoside analogs, which can be incorporated into DNA and RNA, causing chain termination and disrupting nucleic acid synthesis . Additionally, the compound can induce conformational changes in enzymes, further affecting their catalytic activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound can undergo hydrolysis and deiodination, leading to the formation of degradation products that may have different biological activities . In in vitro studies, the temporal effects of the compound can be monitored by assessing changes in cell viability, proliferation, and gene expression over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine vary with different dosages. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant inhibition of tumor growth and induction of apoptosis in cancer cells . Excessive doses can result in toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine is involved in several metabolic pathways, including those related to nucleoside metabolism and detoxification. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in the biotransformation and elimination of xenobiotics . The compound can also affect metabolic flux and alter the levels of metabolites, influencing cellular homeostasis and response to stress.
Transport and Distribution
The transport and distribution of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine within cells and tissues are mediated by various transporters and binding proteins. These include nucleoside transporters, which facilitate the uptake and efflux of nucleoside analogs across cell membranes . The compound’s distribution can also be influenced by its binding affinity to plasma proteins, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on nucleic acid synthesis and energy metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the compound’s localization and stability within cells.
特性
IUPAC Name |
1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-chloropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18)/t6-,7-,8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIGXEKNXBLQOR-FDDDBJFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CI)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)Cl)CI)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClIN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)
